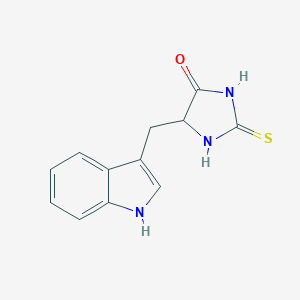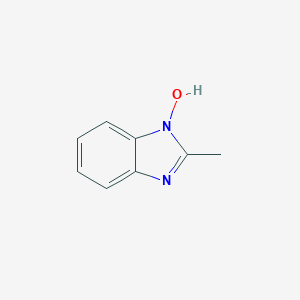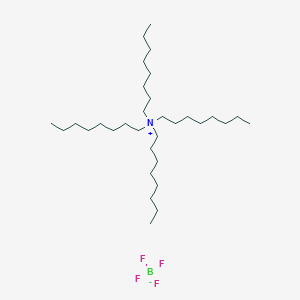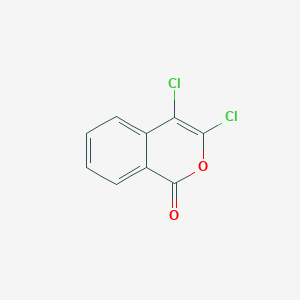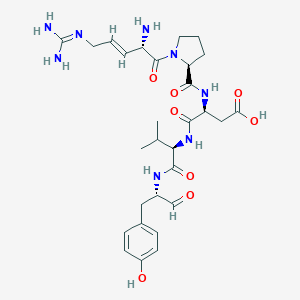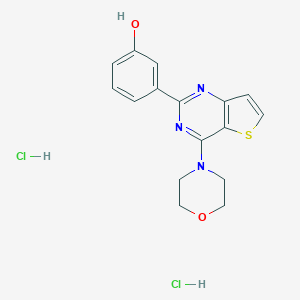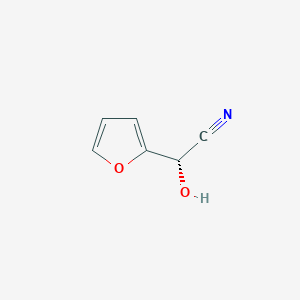
(S)-Hydroxy(2-furanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Hydroxy(2-furanyl)acetonitrile is an organic compound featuring a furan ring substituted with a hydroxy group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-Hydroxy(2-furanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with cyanide sources under specific conditions. For instance, the oxidative dehydration of furfural with ammonia salts using hypervalent iodine reagents or n-bromosuccinimide can yield the desired nitrile compound . Another method involves the conversion of furfural aldoxime using reagents like thionyl chloride-benzotriazole or triphenylphosphine-iodine .
Industrial Production Methods
Industrial production of this compound typically involves the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at high temperatures (440-480°C) . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Hydroxy(2-furanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the hydroxy group.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-Hydroxy(2-furanyl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of (S)-Hydroxy(2-furanyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic systems, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furonitrile: Similar to (S)-Hydroxy(2-furanyl)acetonitrile but lacks the hydroxy group, making it less reactive in certain chemical reactions.
Furfuryl Alcohol: Contains a hydroxy group but lacks the nitrile group, leading to different reactivity and applications.
Furoic Acid: An oxidized derivative of furan, differing in its carboxylic acid group instead of a nitrile.
Uniqueness
This compound is unique due to the presence of both hydroxy and nitrile groups on the furan ring, providing a versatile platform for various chemical transformations and applications. Its dual functionality allows for a broader range of reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
(2S)-2-(furan-2-yl)-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECZOWCEFVROP-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@H](C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
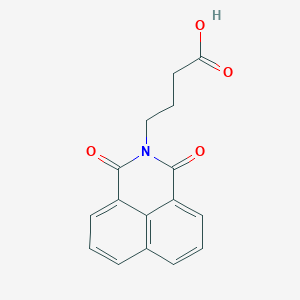
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)
